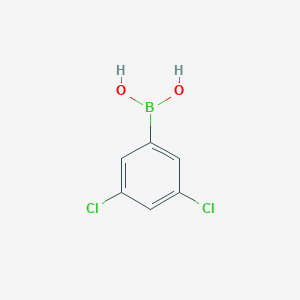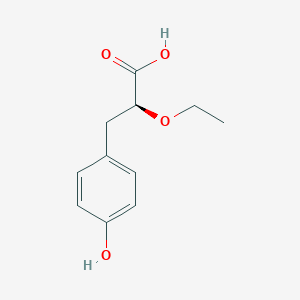
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid
概要
説明
Synthesis Analysis
Another synthetic route involves the preparation of ethyl(S)-2-ethoxy-3-(4-hydroxyphenyl)propionate via a racemic synthetic route, achieving a yield and ee value of 95% and 98.3%, respectively (Cai Xiao & Xie Bing, 2006).
Molecular Structure Analysis
The molecular structure of related compounds has been investigated through X-ray crystallography, spectroscopy, and quantum chemical calculations. These studies reveal the compound's crystallization in centrosymmetric space groups, primarily stabilized through intramolecular and intermolecular interactions, including hydrogen bonds and carbonyl contacts. The stabilization forces and vibrational modes of the interacting groups have been thoroughly analyzed, providing insights into the compound's structural properties (P. Venkatesan et al., 2016).
Chemical Reactions and Properties
The compound has been involved in various chemical reactions, including esterification, hydrolysis under basic conditions, and chemical resolution with chiral amines. These reactions are critical for synthesizing the compound and achieving high yields and enantiomeric excess values. The process development for the enantioselective enzymatic hydrolysis of S-Ethyl 2-Ethoxy-3-(4-hydroxyphenyl)propanoate to S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid highlights the interdisciplinary approach combining biotechnology and chemistry technologies for large-scale production (H. Deussen et al., 2003).
科学的研究の応用
It can be used in chemical reactions for synthesizing various compounds, as demonstrated in a study by Xiao and Xie (2006) on its synthesis (Cai & Xie, 2006).
Certain derivatives of this compound, such as (S)-2-(1-carboxy-2-α 4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl-propionic acid, have been shown to have antidiabetic activity in rodent models of type 2 diabetes (Cobb et al., 1998) (Cobb et al., 1998).
Its chiral resolution can produce a single S-isomer suitable for industrial production, with notable yield and optical purity, as shown in a study by Hui-qian (2015) (Wei, 2015).
The chemoenzymatic synthesis of related compounds, such as 3-hydroxy- and 3-amino-3-phenylpropanoic acid, has been used to study the effects of asymmetric reduction and hydrolytic kinetic resolution on whole cell systems (Varga et al., 2013) (Varga, Zaharia, Nógrádi, & Poppe, 2013).
It has been synthesized from L-tyrosine with significant yield and enantiomeric excess, indicating potential for large-scale production (Du, 2007) (Du, 2007).
Another compound, Compound I, which is structurally related to (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, has been found to activate both PPARα and α, correcting impaired insulin and glucose tolerance in mice, indicating potential anti-diabetic activity (Cai et al., 2006) (Cai, Liu, Li, Guo, & Shen, 2006).
Safety and Hazards
The safety data sheet for 4-Hydroxyphenylacetic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety and hazards of “(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid” are not specified in the retrieved data.
作用機序
Target of Action
The primary target of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an Fe (II) -containing non-heme oxygenase that catalyzes the second reaction in the catabolism of tyrosine - the conversion of 4-hydroxyphenylpyruvate into homogentisate . HPPD also catalyzes the conversion of phenylpyruvate to 2-hydroxyphenylacetate and the conversion of α-ketoisocaproate to β-hydroxy β-methylbutyrate .
Mode of Action
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid interacts with its target, HPPD, by inhibiting its function. The HPPD reaction occurs through a NIH shift and involves the oxidative decarboxylation of an α-oxo acid as well as aromatic ring hydroxylation . The NIH-shift, which has been demonstrated through isotope-labeling studies, involves migration of an alkyl group to form a more stable carbocation .
Biochemical Pathways
The inhibition of HPPD affects the catabolism of tyrosine, specifically the conversion of 4-hydroxyphenylpyruvate into homogentisate . This disruption can lead to downstream effects on other biochemical pathways, including those involved in the synthesis of tocopherols (vitamin E) and carotenoids .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver and excreted via the kidneys .
Result of Action
The inhibition of HPPD by (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid can lead to a disruption in the catabolism of tyrosine and the synthesis of tocopherols and carotenoids . This can result in molecular and cellular effects, such as increased oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid. For example, the presence of other compounds in the environment can affect the compound’s bioavailability and activity . Additionally, the pH and temperature of the environment can impact the stability of the compound .
特性
IUPAC Name |
(2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-15-10(11(13)14)7-8-3-5-9(12)6-4-8/h3-6,10,12H,2,7H2,1H3,(H,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJUDUJLTNVWCH-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431569 | |
| Record name | (2S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid | |
CAS RN |
325793-65-5 | |
| Record name | (2S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 325793-65-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid a significant compound in pharmaceutical research?
A: (S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid is a crucial building block in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. PPARs are nuclear receptors involved in regulating glucose and lipid metabolism, making them therapeutic targets for diseases like type 2 diabetes. [, ]
Q2: What is a major challenge in synthesizing (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid and how has research addressed it?
A: A major challenge is achieving high enantiomeric purity, as the (S)-enantiomer is specifically desired for its biological activity. Traditional chemical synthesis often results in a mixture of enantiomers. Research has focused on developing enantioselective synthesis methods. One successful approach utilizes an enzymatic hydrolysis process to selectively produce the (S)-enantiomer from the racemic mixture of the corresponding ethyl ester. This method has shown high yields (43-48%) and excellent enantiomeric purity (98.4-99.6% ee) on a pilot scale. []
Q3: Besides enzymatic hydrolysis, are there other enantioselective synthetic approaches for this compound?
A: Yes, another approach involves using a commercially available racemic epoxide as a starting material. This method focuses on the formation of a key chiral intermediate, ultimately leading to the synthesis of (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid esters with high enantiomeric purity. [, ]
Q4: Can you provide an example of a PPAR agonist synthesized using (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, and what is its therapeutic significance?
A: NNC 61-4655 is a potent, non-selective PPAR agonist synthesized using (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid as a key building block. [] This compound has shown promise in preclinical studies as a potential treatment for type 2 diabetes due to its PPARα-preferring activity. [] Researchers successfully developed a scalable synthetic route for NNC 61-4655, significantly increasing the overall yield compared to initial methods. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





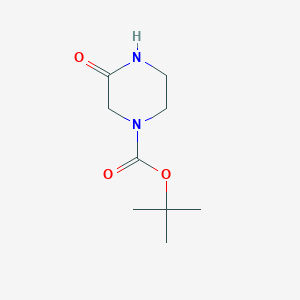
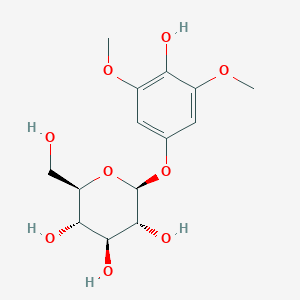

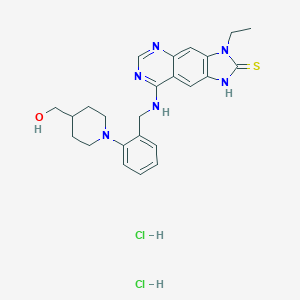

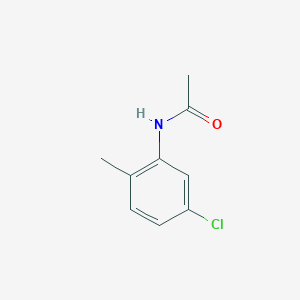


![2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid](/img/structure/B43026.png)


